molecular formula C19H16FN3O2 B2379482 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide CAS No. 1787915-47-2

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide

Cat. No.: B2379482
CAS No.: 1787915-47-2
M. Wt: 337.354
InChI Key: BBLMUNIAMDUESJ-UHFFFAOYSA-N
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Description

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a cyclopropyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of 1,2,4-oxadiazoles with diverse functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The 1,2,4-oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide is unique due to the presence of the cyclopropyl group and the fluorobenzamide moiety, which may confer distinct biological activities and chemical properties compared to other 1,2,4-oxadiazole derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic development.

Properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-15-7-3-2-6-14(15)19(24)21-16-8-4-1-5-13(16)11-17-22-18(23-25-17)12-9-10-12/h1-8,12H,9-11H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLMUNIAMDUESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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